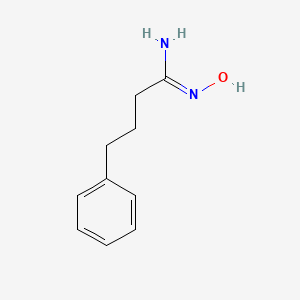

N'-hydroxy-4-phenylbutanimidamide

Description

N’-hydroxy-4-phenylbutanimidamide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a butanimidamide backbone with a hydroxy group at the nitrogen atom. It has various applications in scientific research and industry due to its distinctive chemical properties.

Properties

IUPAC Name |

N'-hydroxy-4-phenylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWXQZGRILOAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-4-phenylbutanimidamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylbutanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-hydroxy-4-phenylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-phenylbutanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N’-hydroxy-4-phenylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of N’-hydroxy-4-phenylbutanimidamide can yield 4-phenylbutanamide using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.

Major Products Formed

Oxidation: N’-hydroxy-4-phenylbutanoic acid.

Reduction: 4-phenylbutanamide.

Substitution: Derivatives with different functional groups depending on the reagent used.

Scientific Research Applications

Key Reactions

- Oxidation : Can yield oximes or nitriles.

- Reduction : Converts to amines.

- Substitution : Functional groups can be replaced by other substituents.

Chemistry

N'-Hydroxy-4-phenylbutanimidamide serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new derivatives that may exhibit unique properties or biological activities .

Biology

Research indicates potential biological activities, including enzyme inhibition and antimicrobial properties. The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer progression and tissue remodeling .

Medicine

The compound's therapeutic potential has been evaluated in various studies:

- Antitumor Activity : A derivative of this compound demonstrated significant antitumor effects in vivo, inhibiting tumor growth by 61.5% in mouse models of melanoma .

- Cytotoxicity Studies : The compound showed low toxicity towards non-cancerous cell lines while effectively targeting cancer cells, indicating its potential for therapeutic applications .

Case Studies

-

Antitumor Activity

- Study Design : Mice with B16 melanoma were treated with this compound derivatives.

- Results : The compound showed significant tumor growth inhibition compared to controls, highlighting its potential as an antitumor agent.

- Data Summary :

Compound Dose (mg/kg) Tumor Growth Inhibition (%) N'-hydroxy derivative 300 61.5 Cisplatin (control) 4 76.47 Cyclophosphamide 100 52.94 - Matrix Metalloproteinase Inhibition

Mechanism of Action

The mechanism of action of N’-hydroxy-4-phenylbutanimidamide involves its interaction with specific molecular targets. The hydroxy group at the nitrogen atom plays a crucial role in its binding to enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

- N’-hydroxy-4-phenylbutanoic acid

- 4-phenylbutanamide

- N-hydroxy-4-phenylbutanimide

Uniqueness

N’-hydroxy-4-phenylbutanimidamide is unique due to its specific structure, which includes a hydroxy group at the nitrogen atom. This feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties. The presence of the phenyl group also enhances its stability and reactivity compared to other butanimidamide derivatives .

Biological Activity

N'-hydroxy-4-phenylbutanimidamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the context of cancer therapy and other pathologies. This article reviews the compound's biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Synthesis

This compound features a hydroxylamine functional group attached to a phenylbutanimidamide backbone. The synthesis of this compound typically involves the reaction of phenylbutyric acid derivatives with hydroxylamine, leading to the formation of the desired N-hydroxy compound. This structural configuration is crucial for its biological interactions, particularly with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has shown inhibitory effects against various enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis, and histone deacetylases (HDACs), which play a role in gene expression regulation related to cancer progression .

- Modulation of Signaling Pathways : Research indicates that this compound affects key signaling pathways, including the PI3K/AKT pathway. Treatment with this compound has been associated with decreased expression of PI3K and AKT genes while increasing pro-apoptotic gene expression, suggesting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Activity : Beyond its anticancer properties, this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatments .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound through various experimental setups. Below is a summary of notable findings:

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound effectively inhibits cancer cell proliferation and induces apoptosis. For instance, one study reported that it led to significant antiproliferative effects on breast cancer cell lines by modulating key apoptotic proteins .

In vivo studies are still limited but suggest potential efficacy in reducing tumor growth in animal models when administered at specific dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.